molecular formula C12H12N2O2 B1415120 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1170129-59-5

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1415120
CAS No.: 1170129-59-5
M. Wt: 216.24 g/mol
InChI Key: VINZRIOXUAXYCB-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent carboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit certain enzymes in microbial or plant cells, leading to antimicrobial or herbicidal effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Comparison

Compared to similar compounds, 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity. For instance, the presence of the methyl group at the 2-position may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

IUPAC Name

2-methyl-5-(2-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINZRIOXUAXYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197536
Record name 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170129-59-5
Record name 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170129-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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